molecular formula C17H21NO4 B1523550 2-O-ethyl 6-O-methyl 4-tert-butyl-1H-indole-2,6-dicarboxylate CAS No. 1082042-24-7

2-O-ethyl 6-O-methyl 4-tert-butyl-1H-indole-2,6-dicarboxylate

Cat. No.: B1523550
CAS No.: 1082042-24-7
M. Wt: 303.35 g/mol
InChI Key: ZCBPRJKPSPZHFV-UHFFFAOYSA-N
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Description

2-O-ethyl 6-O-methyl 4-tert-butyl-1H-indole-2,6-dicarboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes a t-butyl group at the 4-position, ethyl and methyl esters at the 2 and 6 positions, respectively, and two carboxylic acid groups. The compound’s structure imparts unique chemical properties, making it valuable in various scientific research and industrial applications .

Scientific Research Applications

2-O-ethyl 6-O-methyl 4-tert-butyl-1H-indole-2,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s indole core is significant in the study of biological systems, as indole derivatives are known to interact with various biological targets.

    Medicine: Indole derivatives have shown potential in the development of pharmaceuticals, particularly in the treatment of cancer, microbial infections, and neurological disorders.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

The synthesis of 2-O-ethyl 6-O-methyl 4-tert-butyl-1H-indole-2,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the t-Butyl Group: The t-butyl group can be introduced via Friedel-Crafts alkylation using t-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The carboxylic acid groups at the 2 and 6 positions can be esterified using ethanol and methanol in the presence of a strong acid catalyst like sulfuric acid.

    Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

2-O-ethyl 6-O-methyl 4-tert-butyl-1H-indole-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert esters to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Mechanism of Action

The mechanism of action of 2-O-ethyl 6-O-methyl 4-tert-butyl-1H-indole-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s ester groups can also undergo hydrolysis, releasing active metabolites that further contribute to its biological effects .

Comparison with Similar Compounds

2-O-ethyl 6-O-methyl 4-tert-butyl-1H-indole-2,6-dicarboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

IUPAC Name

2-O-ethyl 6-O-methyl 4-tert-butyl-1H-indole-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-6-22-16(20)14-9-11-12(17(2,3)4)7-10(15(19)21-5)8-13(11)18-14/h7-9,18H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBPRJKPSPZHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2N1)C(=O)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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